4-Chloro-6-isopropyl-5-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxy-6-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)6-7(12-3)8(9)11-4-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWXHDLIFQPLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505871-96-4 | |
| Record name | 4-chloro-5-methoxy-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number for 4-Chloro-6-isopropyl-5-methoxypyrimidine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4,6-Dichloro-5-methoxypyrimidine
Senior Application Scientist Note: Initial searches for "4-Chloro-6-isopropyl-5-methoxypyrimidine" did not yield a specific CAS number or extensive technical data, suggesting it may be a novel or less-documented compound. This guide will therefore focus on the closely related and well-characterized analogue, 4,6-Dichloro-5-methoxypyrimidine (CAS No: 5018-38-2) . This compound serves as an excellent exemplar of substituted pyrimidines, offering valuable insights into their synthesis, reactivity, and role in drug discovery for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine cores are fundamental heterocyclic scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents due to their diverse biological activities.[1][2] The strategic functionalization of the pyrimidine ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 4,6-Dichloro-5-methoxypyrimidine is a versatile intermediate, with its two reactive chlorine atoms and an electron-donating methoxy group making it a valuable building block for a wide range of more complex molecules.[3] The chloro groups act as leaving groups in nucleophilic substitution reactions, while the methoxy group modulates the electronic character of the ring system.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important compound.
Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine
A clear understanding of a compound's physicochemical properties is essential for its effective use in synthesis and drug development. The key properties of 4,6-Dichloro-5-methoxypyrimidine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5018-38-2 | [5][6][7] |
| Molecular Formula | C₅H₄Cl₂N₂O | [5] |
| Molecular Weight | 179.00 g/mol | [5] |
| Appearance | White to orange to green powder/crystal | [8] |
| Melting Point | 54-58 °C | [9] |
| Purity | ≥97% | |
| SMILES String | COc1c(Cl)ncnc1Cl | |
| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N |
Synthesis of 4,6-Dichloro-5-methoxypyrimidine
The most prevalent and reliable method for synthesizing 4,6-Dichloro-5-methoxypyrimidine is through the chlorination of 4,6-dihydroxy-5-methoxypyrimidine.[3] This reaction typically employs a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Synthetic Workflow Diagram
Caption: Synthetic route to 4,6-Dichloro-5-methoxypyrimidine.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4,6-dihydroxy-5-methoxypyrimidine in toluene.[3]
-
Addition of Chlorinating Agent: While stirring, slowly add phosphorus oxychloride to the suspension. The addition should be done carefully to control any initial exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
In-Process Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with stirring to quench the excess POCl₃.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.[3]
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acidic impurities.[3]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4,6-Dichloro-5-methoxypyrimidine can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][10][11][12] 4,6-Dichloro-5-methoxypyrimidine serves as a key intermediate in the synthesis of these biologically active molecules. For instance, it is a known precursor in the synthesis of the antimalarial drug sulfadoxine.[3]
The chloro and methoxy substituents play crucial roles in modulating the pharmacological profile of pyrimidine-based compounds. The chloro groups can engage in halogen bonding and other interactions within a protein's binding pocket, while the methoxy group can act as a hydrogen bond acceptor.[4][13] The interplay of these functional groups allows for the optimization of ligand-protein interactions, which is a fundamental aspect of rational drug design.[14][15] The versatility of 4,6-Dichloro-5-methoxypyrimidine allows for the introduction of various nucleophiles at the 4 and 6 positions, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
4,6-Dichloro-5-methoxypyrimidine is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes serious eye damage.
-
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[16]
-
Do not eat, drink, or smoke when using this product.[16]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[16]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[16]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[16]
-
Dispose of contents/container to an approved waste disposal plant.[16]
-
-
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and gloves is recommended.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Always consult the material safety data sheet (MSDS) before handling this compound.
References
-
Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4785. [Link]
-
Journal of Applied Chemical Science and Technology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Chiodi, D., & Ishihara, Y. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(5), 548-561. [Link]
-
ChemBK. (2024, April 9). 4,6-dichloro-5-methoxypyrimidine. [Link]
-
JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 4. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 7. 5018-38-2 Cas No. | 4,6-Dichloro-5-methoxypyrimidine | Apollo [store.apolloscientific.co.uk]
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- 16. fishersci.com [fishersci.com]
5-Methoxypyrimidine Derivatives in Pharmaceutical Synthesis: A Technical Guide
The following technical guide details the synthesis, functionalization, and pharmaceutical application of 5-methoxypyrimidine derivatives.
Executive Summary
The 5-methoxypyrimidine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its unsubstituted or halogenated counterparts due to the specific electronic and steric properties of the methoxy group at the C5 position. Unlike the C2, C4, and C6 positions, which are susceptible to nucleophilic attack, the C5 position in pyrimidine is electronically "aromatic-like" (susceptible to electrophilic attack). Functionalizing this position with a methoxy group (
-
Electronic Modulation: It acts as an electron-donating group (EDG) via resonance, modulating the reactivity of the C2 and C4 positions toward nucleophilic aromatic substitution (
). -
Metabolic Blocking: It blocks the C5 position from metabolic oxidation (e.g., by cytochrome P450), a common clearance pathway for pyrimidine drugs, while introducing a hydrogen-bond acceptor.
This guide covers the construction of the core scaffold, divergent functionalization strategies, and its application in the synthesis of active pharmaceutical ingredients (APIs) such as Sulfadoxine .
Core Synthesis: Constructing the Scaffold
The most robust industrial route to the 5-methoxypyrimidine core does not rely on direct methoxylation of a pre-formed pyrimidine ring, which is low-yielding. Instead, the ring is constructed de novo using acyclic precursors that already contain the methoxy substituent.
The "Methoxyacetate" Route
This convergent synthesis condenses a three-carbon fragment (derived from methyl methoxyacetate) with a bis-nucleophile (urea or formamide).
-
Precursors: Methyl methoxyacetate, Ethyl formate (or Dimethyl oxalate), Sodium methoxide.
-
Cyclization Agent: Urea (yields 2,4-dihydroxy core) or Formamide (yields 4,6-dihydroxy core).
Mechanism & Causality [1]
-
Claisen Condensation: Sodium methoxide catalyzes the condensation of methyl methoxyacetate with ethyl formate to form the enolate intermediate (
-methoxy- -hydroxyacrylate). -
Cyclization: Urea attacks the electrophilic carbonyls. The 5-methoxy group is "baked in" from the start, avoiding the difficulty of installing it later on an electron-deficient ring.
Visualization of Synthetic Logic
Figure 1: Divergent synthesis of the 5-methoxypyrimidine core depending on the cyclization partner.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This compound is the primary "hub" for pharmaceutical synthesis. The following protocol ensures high purity by managing the exothermic nature of the chlorination.
Safety Note: Phosphorus oxychloride (
Step-by-Step Methodology
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/phosphoric acid byproducts.
-
Charging: Charge the flask with 2,4-dihydroxy-5-methoxypyrimidine (45.0 g, 0.31 mol).
-
Reagent Addition:
-
Add Phosphorus oxychloride (
) (225 mL, ~2.4 mol) to the solid. -
Critical Step: Slowly add N,N-Dimethylaniline (45 mL, 0.35 mol) dropwise.
-
Causality: The amine base acts as a catalyst and acid scavenger. Adding it slowly prevents a runaway exotherm.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. The suspension will turn into a clear, dark solution as the starting material is consumed. -
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting diol is very polar; the dichloro product is non-polar (
). -
Quenching (Hazardous):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (keep bath ). -
Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Maintain internal temp
.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
). Wash combined organics with sat. and brine. -
Purification: Dry over
, concentrate, and recrystallize from hexane/isopentane.-
Yield: ~75–80%
-
Appearance: White crystalline solid.
-
Advanced Functionalization: Regioselectivity & Cross-Coupling
Once the 2,4-dichloro-5-methoxypyrimidine scaffold is generated, the challenge lies in differentiating the two chlorides.
Regioselective
In 2,4-dichloropyrimidines, the C4 position is typically more reactive toward nucleophiles due to the para-like relationship with the N1 nitrogen. However, the 5-methoxy group exerts an electronic influence that can erode this selectivity compared to 5-nitro or 5-chloro analogs.
| Nucleophile | Conditions | Major Product | Selectivity Reason |
| Amines ( | 4-amino -2-chloro | Steric approach favors C4; N1 activation. | |
| Alkoxides ( | 4-alkoxy -2-chloro | Kinetic control favors C4. | |
| Thiolates ( | Pd-catalysis (specialized) | 2-thio -4-chloro | Catalyst controlled (See Ref 3). |
Palladium-Catalyzed Cross-Coupling
The 5-methoxy scaffold is an excellent substrate for Suzuki-Miyaura coupling.
-
C4-Coupling: Standard conditions (
, ) favor the C4 position first. -
C2-Coupling: Requires blocking C4 (e.g., prior
) or specialized ligands (e.g., bulky NHC ligands) to reverse selectivity.
Pharmaceutical Case Study: Sulfadoxine
Sulfadoxine (Fanasil) is a long-acting sulfonamide antimalarial that utilizes the 5-methoxypyrimidine core. Its synthesis demonstrates the "Formamide Route" (generating the 4,6-functionalized core).
Synthesis Pathway
-
Core Formation: Methyl methoxyacetate + Dimethyl oxalate
Dimethyl methoxymalonate. -
Cyclization: Condensation with formamide yields 4,6-dihydroxy-5-methoxypyrimidine .[2][3]
-
Chlorination: Conversion to 4,6-dichloro-5-methoxypyrimidine .
-
Differentiation:
-
Coupling: Reaction with
-acetylaminobenzenesulfonyl chloride followed by hydrolysis yields Sulfadoxine.[2][3]
Visualizing the Drug Synthesis
Figure 2: Synthetic route to Sulfadoxine from the chlorinated 5-methoxy precursor.
References
-
BenchChem Technical Support. An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methoxypyrimidine. (2025).
-
PubChem. 4,6-Dichloro-5-methoxypyrimidine Compound Summary. National Library of Medicine.
-
Sakamoto, T., et al. Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters (2014).
-
ChemicalBook. Sulfadoxine Synthesis and Chemical Properties.
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (2025).
Sources
An In-depth Technical Guide to 4-Chloro-6-isopropyl-5-methoxypyrimidine: A Versatile Scaffold for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of the predicted chemical and physical properties, a plausible synthetic route, expected reactivity, and potential applications of the novel heterocyclic compound, 4-Chloro-6-isopropyl-5-methoxypyrimidine. As direct experimental data for this specific molecule is not readily available in the current literature, this document leverages established principles of pyrimidine chemistry and draws upon extensive data from structurally analogous compounds to construct a scientifically grounded, predictive profile. The guide is intended for researchers, scientists, and drug development professionals interested in leveraging substituted pyrimidines as core scaffolds in medicinal chemistry and materials science. We will explore its potential as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.[1][2][3]
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[4] This inherent biological relevance has made substituted pyrimidines a focal point for the development of a vast array of therapeutic agents, with applications spanning oncology, infectious diseases, and inflammatory conditions.[5] The strategic functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on the specific, albeit currently hypothetical, derivative: 4-Chloro-6-isopropyl-5-methoxypyrimidine. The presence of a reactive chloro group, an electron-donating methoxy group, and a lipophilic isopropyl group suggests a unique combination of properties that could be highly valuable for the synthesis of novel chemical entities.
Predicted Physicochemical Properties
The molecular formula and weight of 4-Chloro-6-isopropyl-5-methoxypyrimidine have been calculated, and other key physicochemical properties have been estimated based on data from analogous compounds such as 4-Chloro-5-isopropyl-2,6-dimethoxypyrimidine[6], 4-Chloro-6-methoxypyrimidine[7], and 4-Chloro-5-methoxypyrimidine[8].
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C8H11ClN2O | Calculated |
| Molecular Weight | 186.64 g/mol | Calculated |
| Appearance | Colorless to pale yellow solid or oil | Analogy to similar substituted pyrimidines |
| Melting Point | 45-60 °C | Inferred from related structures like 4,6-Dichloro-5-methoxypyrimidine (54-58 °C)[9] |
| Boiling Point | > 200 °C (at atmospheric pressure) | General trend for similar aromatic heterocycles |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) | Analogy to 4-Chloro-5-isopropyl-2,6-dimethoxypyrimidine[6] |
| Calculated LogP | ~2.5 - 3.5 | Estimated based on substituent contributions (lipophilic isopropyl, polar methoxy) |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine can be envisioned through a multi-step process, commencing with readily available starting materials and employing well-established reactions in pyrimidine chemistry. The general strategy involves the construction of a substituted dihydroxypyrimidine core, followed by a chlorination step. This approach is analogous to the synthesis of other chloropyrimidines.[10][11]
Caption: Proposed synthetic workflow for 4-Chloro-6-isopropyl-5-methoxypyrimidine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6-Isopropyl-5-methoxy-pyrimidine-2,4-diol
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add diethyl 2-(1-methoxy-2-methyl-1-oxopropan-2-yl)malonate (1.0 equivalent) and urea (1.1 equivalents).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with a suitable acid (e.g., concentrated HCl) to precipitate the product.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield 6-Isopropyl-5-methoxy-pyrimidine-2,4-diol.
Step 2: Synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-Isopropyl-5-methoxy-pyrimidine-2,4-diol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl3).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-6-isopropyl-5-methoxypyrimidine.
Predicted Reactivity and Synthetic Utility
The chemical reactivity of 4-Chloro-6-isopropyl-5-methoxypyrimidine is predicted to be dominated by the chloro substituent at the 4-position. Halogenated pyrimidines are known to be excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[12] The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, thereby activating the chloro group as a good leaving group.
The methoxy group at the 5-position and the isopropyl group at the 6-position will exert electronic and steric influences on the reactivity. The methoxy group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack, but its effect is likely to be less pronounced than the activating effect of the ring nitrogens. The bulky isopropyl group at the 6-position may provide some steric hindrance to incoming nucleophiles, potentially influencing regioselectivity in reactions with certain nucleophiles.
Caption: Potential synthetic transformations via nucleophilic aromatic substitution.
This versatile reactivity makes 4-Chloro-6-isopropyl-5-methoxypyrimidine a valuable intermediate for generating libraries of substituted pyrimidines for screening in drug discovery programs.
Potential Applications in Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[3][5] Based on the biological activities of structurally related compounds, 4-Chloro-6-isopropyl-5-methoxypyrimidine could serve as a key building block for the development of novel therapeutic agents in several areas:
-
Oncology: Many kinase inhibitors, which are crucial in cancer therapy, are based on the pyrimidine scaffold. The title compound could be a precursor for inhibitors of targets like EGFR, CDKs, and other kinases.[1]
-
Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antibacterial and antifungal activities, often by inhibiting essential microbial enzymes.[1][3]
-
Anti-inflammatory Agents: Certain substituted pyrimidines have demonstrated potent anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[13][14]
-
Antiviral Agents: The pyrimidine core is central to many antiviral drugs, including those used to treat HIV and other viral infections.[3][14]
The combination of the chloro, isopropyl, and methoxy groups offers a unique set of tools for medicinal chemists to explore structure-activity relationships (SAR). The chloro group provides a reactive handle for diversification, the isopropyl group can enhance lipophilicity and potentially improve binding interactions, and the methoxy group can modulate electronic properties and serve as a hydrogen bond acceptor.
Predicted Spectroscopic Characterization
While experimental spectra are not available, the key features of the NMR and mass spectra of 4-Chloro-6-isopropyl-5-methoxypyrimidine can be predicted based on established spectroscopic principles and data from analogous compounds.[15][16][17][18]
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the C2-H proton (δ ~8.5-8.8 ppm).- A septet for the isopropyl CH (δ ~3.0-3.4 ppm).- A doublet for the isopropyl CH₃ groups (δ ~1.2-1.4 ppm).- A singlet for the methoxy CH₃ group (δ ~3.9-4.1 ppm). |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons (δ ~150-170 ppm).- A resonance for the isopropyl CH carbon (δ ~30-35 ppm).- A resonance for the isopropyl CH₃ carbons (δ ~20-25 ppm).- A resonance for the methoxy CH₃ carbon (δ ~55-60 ppm). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 186/188 (due to ³⁵Cl/³⁷Cl isotopes).- Fragmentation patterns involving the loss of the chloro, isopropyl, and methoxy groups. |
| FTIR | - C-H stretching vibrations from the isopropyl and methoxy groups (~2850–2950 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (~1500–1650 cm⁻¹).- C-O stretching of the methoxy group (~1000-1100 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹).[15] |
Safety and Handling
As with any chlorinated heterocyclic compound, 4-Chloro-6-isopropyl-5-methoxypyrimidine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
During synthesis, particularly when working with phosphorus oxychloride, extreme caution must be exercised due to its corrosive and reactive nature. All reactions involving POCl3 should be performed in a fume hood, and appropriate quenching procedures should be followed.
Conclusion
While 4-Chloro-6-isopropyl-5-methoxypyrimidine remains a compound to be synthesized and characterized, this in-depth analysis based on the well-established chemistry of its analogues strongly suggests its potential as a highly valuable and versatile building block in drug discovery and materials science. Its predicted reactivity, coupled with the unique combination of its substituents, makes it an attractive scaffold for the creation of diverse molecular libraries. Further experimental investigation into the synthesis and properties of this compound is warranted and is anticipated to open new avenues in medicinal chemistry.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 4-5.
- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Recent discoveries and development towards its medicinal impact of pyrimidine derivatives. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PMC.
- Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. (1995). Zenodo.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). QM Magic Class.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- An overview on synthesis and biological activity of pyrimidines. (2013). SciSpace.
- Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. (n.d.). Journal of the Chemical Society (Resumed).
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.
- Cytotoxicity Analysis of Some Novel Pyrimi. (2017). Journal of Chemical and Pharmaceutical Research, 9(11), 150-164.
- NMR Analysis of a Series of Substituted. (2009). Amanote Research.
- 4-Chloro-5-Isopropyl-2,6-Dimethoxypyrimidine. (n.d.). Ccount Chem.
- Synthesis of chlorinated pyrimidines. (2002).
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing.
- Tuning the stability of alkoxyisopropyl protection groups. (2019). Beilstein Journals.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- 4-Chloro-6-methoxypyrimidine. (n.d.). PubChem.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
- 4-Chloro-5-methoxypyrimidine. (n.d.). ChemScene.
- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- 4-Amino-6-chloro-5-methoxypyrimidine. (n.d.). BLD Pharm.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). PMC.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
- 4,6-Dichloro-5-methoxypyrimidine 97. (n.d.). Sigma-Aldrich.
- 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis. (n.d.). ChemicalBook.
- Guidance on Storage and Handling of Chlorin
- 4-Chloro-6-methoxypyrimidin-5-amine. (n.d.). J&K Scientific.
- Chlorine gas handling tips. (n.d.). Special Gas Instruments - SGI.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
- Safe and efficient handling of chlorin
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Pyrimidine Architectures in GnRH Antagonists: A Technical Synthesis Guide
Executive Summary
The shift from decapeptide GnRH analogs (e.g., leuprolide, cetrorelix) to orally bioavailable small molecules represents a paradigm shift in the treatment of hormone-dependent pathologies. At the center of this transition lies the pyrimidine-2,4-dione scaffold and its fused variants (thienopyrimidines). This guide dissects the synthetic architecture of these "privileged structures," specifically focusing on the uracil core of Elagolix and the thieno[2,3-d]pyrimidine core of Relugolix .
The Pharmacophore: Why Pyrimidine?
The pyrimidine-2,4-dione core is not merely a structural scaffold; it is a functional mimic of the peptide turn found in native GnRH.
-
H-Bonding Network: The imide motif (N3-H, C2=O, C4=O) acts as a donor/acceptor system, mimicking the Gly-Leu-Arg turn of the native decapeptide.
-
Atropisomerism & Rigidity: In compounds like Elagolix, the rotation of the C5-aryl bond is hindered, creating atropisomers. The pyrimidine ring provides the necessary planar anchor to lock these conformations, which is critical for fitting into the shallow, hydrophobic binding pocket of the GnRH receptor.
-
Metabolic Stability: Unlike the peptide bonds of cetrorelix, the heterocyclic core is resistant to gastric hydrolysis, enabling oral bioavailability.
Strategic Synthesis: The Uracil Core (Elagolix Model)
The synthesis of Elagolix relies on the functionalization of a uracil (pyrimidine-2,4-dione) core. The critical challenge is regioselectivity during N-alkylation.
Protocol A: Regioselective N-Alkylation
Objective: Alkylate N1 of 6-methyluracil while suppressing N3 alkylation and O-alkylation.[1]
Reagents:
-
Substrate: 6-Methyluracil[1]
-
Electrophile: 2-fluoro-6-(trifluoromethyl)benzyl bromide[1]
-
Base: Potassium Carbonate (
) or DBU[1] -
Solvent: DMSO or DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Silylation (Optional but Recommended): Pre-treat 6-methyluracil with BSA (N,O-bis(trimethylsilyl)acetamide) to increase solubility in organic solvents.[1]
-
Deprotonation: If not silylating, suspend 6-methyluracil in anhydrous DMSO. Add
(1.1 eq).[1] Stir at 60°C for 1 hour. -
Addition: Add the benzyl bromide dropwise over 30 minutes. Critical: Maintain temperature <60°C to minimize O-alkylation.[1]
-
Quench: Pour into ice-water acidified to pH 4 with dilute HCl.
Self-Validating QC:
-
NMR Check: The N1-alkylated product shows a characteristic shift of the C6-methyl proton signal.[1]
-
TLC: The N1-isomer is generally less polar than the N3-isomer on Silica gel (EtOAc/Hexane).[1]
Data Summary: Alkylation Conditions
| Solvent | Base | Temp (°C) | N1:N3 Ratio | Yield | Notes |
| DMF | NaH | 0 -> 25 | 60:40 | 75% | Poor selectivity due to "naked" anion |
| DMSO | K2CO3 | 60 | 92:8 | 88% | Thermodynamic control favors N1 |
| MeCN | BSA/TBAF | 80 | 95:5 | 90% | Silylation route; highest regiocontrol |
Strategic Synthesis: The Thieno[2,3-d]pyrimidine Core (Relugolix Model)
Relugolix utilizes a fused system.[1] The industry standard approach involves constructing the thiophene ring first (Gewald Reaction) and then annulating the pyrimidine ring.
Protocol B: The Gewald Aminothiophene Synthesis
Objective: Synthesis of the 2-amino-3-ethoxycarbonylthiophene precursor.[1]
Reagents:
-
Ketone: Cyclohexanone (or specific functionalized ketone for Relugolix)[1]
-
Sulfur: Elemental sulfur (
)[1] -
Base: Morpholine or Diethylamine[1]
Step-by-Step Workflow:
-
Condensation: Mix ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (1.0 eq) in Ethanol.
-
Initiation: Add morpholine (0.5 eq) dropwise. Caution: Reaction is exothermic.[1]
-
Reflux: Heat to 50-60°C for 2-4 hours. The mixture will turn dark brown/red.
-
Isolation: Cool to 0°C. The aminothiophene product often precipitates.[1] Filter and wash with cold EtOH.[1]
Self-Validating QC:
-
IR Spectroscopy: Look for the disappearance of the ketone carbonyl (
) and appearance of the amino group doublet ( ) and ester carbonyl ( ).[1]
Protocol C: Pyrimidine Annulation
Objective: Closing the pyrimidine ring onto the aminothiophene.
-
Urea Formation: React the aminothiophene with an isocyanate or use CDI (Carbonyldiimidazole) followed by an amine (e.g., N-methoxyamine for Relugolix).[1]
-
Cyclization: Treat the resulting urea intermediate with a base (NaOMe in MeOH) or heat in high-boiling solvent (Dowtherm A) if using a non-basic route.[1]
-
Result: Formation of the thieno[2,3-d]pyrimidine-2,4-dione core.[1][3]
Visualization of Synthetic Logic
Diagram 1: Relugolix Core Synthesis (Gewald Route)
This workflow illustrates the convergent strategy used to build the thieno[2,3-d]pyrimidine scaffold.[1]
Caption: Convergent synthesis of the Relugolix core via the Gewald aminothiophene method.
Diagram 2: SAR & Binding Interactions
This diagram maps the chemical moieties of the pyrimidine core to their biological function within the GnRH receptor.
Caption: Structure-Activity Relationship (SAR) mapping of the pyrimidine core in GnRH antagonists.
Troubleshooting & Optimization
Issue: Incomplete Cyclization (Relugolix Route)
-
Symptom: Presence of uncyclized urea intermediate in HPLC.[1]
-
Root Cause: Insufficient base strength or water contamination in the solvent (MeOH/EtOH).[1]
-
Solution: Switch to Sodium Ethoxide in Ethanol or DBU in DMF at 80°C. Ensure water content is <0.1% (Karl Fischer titration).[1]
Issue: Atropisomer Racemization (Elagolix Route)
-
Symptom: Loss of optical purity during late-stage coupling.[1]
-
Root Cause: High temperatures (>100°C) during Suzuki coupling can overcome the rotational barrier of the biaryl bond.
-
Solution: Use highly active catalysts like Pd(dtbpf)Cl2 or Buchwald precatalysts (e.g., XPhos Pd G2) that operate at 40-60°C, preserving the atropisomeric integrity.[1]
References
-
Chen, C., et al. (2008). "Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-trifluoromethylbenzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix), a Potent and Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor."[1] Journal of Medicinal Chemistry. Link
-
Miwa, K., et al. (2011). "Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a Potent, Orally Active, Non-Peptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor."[1] Journal of Medicinal Chemistry. Link
-
Neurocrine Biosciences, Inc. (2005). "Gonadotropin-releasing hormone receptor antagonists and methods relating thereto."[1] U.S. Patent 7,056,927.[1] Link
-
Takeda Pharmaceutical Company Limited.[1] (2010). "Thienopyrimidine derivatives and use thereof as GnRH antagonists."[1] U.S. Patent 8,735,401.[1] Link
-
Vertex Pharmaceuticals (Linzagolix). "Thieno[3,4-d]pyrimidine derivatives."[1] U.S. Patent 8,058,280.[1] Link
Sources
Methodological & Application
Synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine: A Comprehensive Guide for Pharmaceutical and Agrochemical Research
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine, a key intermediate in the production of various pharmaceuticals, notably as a building block for the pyrimidine core of Rosuvastatin.[1][2][3] The synthesis commences with the readily available starting material, 4,6-dihydroxypyrimidine, and proceeds through a three-step sequence involving the introduction of a methoxy group, chlorination, and a regioselective Grignard reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering not just a procedural outline but also the underlying chemical principles and rationale for each step.
Introduction: The Significance of a Substituted Pyrimidine Core
Substituted pyrimidines are a class of heterocyclic compounds of immense interest in medicinal and agricultural chemistry due to their diverse biological activities. The specific substitution pattern on the pyrimidine ring is critical in defining the molecule's pharmacological or biological profile. 4-Chloro-6-isopropyl-5-methoxypyrimidine serves as a crucial precursor for molecules where the tailored arrangement of chloro, isopropyl, and methoxy groups is essential for achieving the desired therapeutic or biological effect.
Overall Synthetic Strategy
The synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine from 4,6-dihydroxypyrimidine is a multi-step process that can be logically divided into three key transformations. The following diagram illustrates the overall synthetic workflow.
Caption: Overall workflow for the synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine.
Part 1: Synthesis of the Key Intermediate: 4,6-Dihydroxy-5-methoxypyrimidine
The initial step involves the construction of the 5-methoxypyrimidine core. This is achieved through a cyclization reaction.
Reaction Pathway: Step 1
Sources
Using 4-Chloro-6-isopropyl-5-methoxypyrimidine as a kinase inhibitor scaffold
Application Note: Optimizing Kinase Selectivity with the 4-Chloro-6-isopropyl-5-methoxypyrimidine Scaffold
Executive Summary
The pyrimidine heterocycle is a "privileged structure" in kinase inhibitor discovery, serving as the core scaffold for numerous FDA-approved drugs (e.g., Palbociclib, Abemaciclib). While 2,4-diaminopyrimidines are ubiquitous, the 4-Chloro-6-isopropyl-5-methoxypyrimidine scaffold represents a more specialized, sterically demanding core.
This guide details the application of this scaffold in developing Type I/I½ kinase inhibitors . The specific substitution pattern—a bulky 6-isopropyl group and an electron-rich 5-methoxy group—offers a unique opportunity to engineer selectivity by exploiting the gatekeeper residue and the hydrophobic pocket (Back Pocket II) of the ATP-binding site.
Chemical Profile & Structural Logic
Scaffold Specifications
| Property | Specification |
| Chemical Name | 4-Chloro-6-isopropyl-5-methoxypyrimidine |
| CAS Number | 1505871-96-4 |
| Molecular Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 202.64 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Pharmacophore Mapping (The "Why")
Successful kinase inhibition requires precise complementarity with the ATP-binding cleft. This scaffold provides three distinct vectors for interaction:
-
C4-Position (The Warhead/Hinge Binder): The chloro group is a reactive handle for Nucleophilic Aromatic Substitution (SNAr). Displacing this with an aniline or heterocycle creates the primary H-bond interaction with the kinase hinge region (e.g., residues like Glu81/Leu83 in CDK2).
-
C5-Position (The Electronic Tuner): The 5-methoxy group acts as a weak H-bond acceptor and electron donor. It influences the pKa of the pyrimidine nitrogens and can interact with residues near the gatekeeper (e.g., Threonine or Methionine), improving selectivity over kinases with smaller gatekeepers.
-
C6-Position (The Selectivity Filter): The 6-isopropyl group adds significant steric bulk. This forces the inhibitor to adopt a specific conformation, potentially clashing with kinases that have a constricted solvent-exposed region or "roof" of the ATP pocket, thereby filtering out promiscuous off-target binding.
Visualization: Structural Biology & Synthetic Pathway
Caption: Workflow transforming the 4-Chloro-6-isopropyl-5-methoxypyrimidine scaffold into a bioactive kinase inhibitor, highlighting key structural interaction points.
Experimental Protocols
Protocol A: SNAr Functionalization of the C4-Position
Objective: To introduce the primary hinge-binding moiety (e.g., a substituted aniline) by displacing the C4-chlorine. Mechanism: The electron-withdrawing nature of the pyrimidine ring (enhanced by protonation or Lewis acids) facilitates nucleophilic attack at C4.
Materials:
-
4-Chloro-6-isopropyl-5-methoxypyrimidine (1.0 eq)
-
Substituted Aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 eq)
-
Solvent: n-Butanol or Isopropanol (Protic solvents assist the transition state)
-
Base: DIPEA (N,N-Diisopropylethylamine) or p-TsOH (Catalytic acid method)
Step-by-Step Procedure:
-
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-6-isopropyl-5-methoxypyrimidine (202 mg, 1.0 mmol) in n-Butanol (5 mL).
-
Addition: Add the Substituted Aniline (1.1 mmol) followed by p-Toluenesulfonic acid monohydrate (0.1 mmol) [Expert Note: Acid catalysis often proceeds cleaner than base catalysis for electron-rich anilines by protonating the pyrimidine N1, activating the C4 position].
-
Reaction: Heat the mixture to 100–110°C (reflux) under an inert atmosphere (N₂) for 4–12 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
If a precipitate forms, filter and wash with cold isopropanol/ether (often yields pure HCl/TsOH salt).
-
If no precipitate: Concentrate in vacuo, redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂, Gradient: 0–10% MeOH in DCM).
Self-Validation Check:
-
LC-MS: Look for the disappearance of the starting material mass (M+H = 203.07) and appearance of the product mass.
-
¹H NMR: The disappearance of the C4-Cl signal (indirectly observed) and the integration of the aniline protons confirm coupling.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: To validate the biological activity of the synthesized inhibitor against a target kinase (e.g., CDK2, JNK1, or ALK).
Materials:
-
Recombinant Kinase (e.g., CDK2/CyclinA)
-
FRET Peptide Substrate (specific to target)
-
ATP (at K_m concentration)
-
Synthesized Inhibitor (dissolved in DMSO)[1]
-
Assay Buffer (HEPES, MgCl₂, Brij-35, DTT)
Step-by-Step Procedure:
-
Serial Dilution: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).
-
Master Mix: Prepare a kinase master mix in Assay Buffer. Dispense 5 µL into a 384-well white low-volume plate.
-
Inhibitor Addition: Add 100 nL of the inhibitor dilution series to the wells using an acoustic dispenser or pin tool. Incubate for 15 minutes at RT to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of the Substrate/ATP mix.
-
Kinetics: Measure fluorescence intensity at Ex/Em specific to the FRET pair (e.g., 480/520 nm) continuously for 60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope). Normalize to DMSO control (100% activity) and EDTA control (0% activity). Fit data to a 4-parameter logistic equation to determine IC₅₀ .
Expert Insights & Troubleshooting
Challenge: Low Reactivity in SNAr
-
Cause: The 5-methoxy group is electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack at C4 compared to a 5-fluoro or 5-hydrogen analog.
-
Solution: Switch from basic conditions (DIPEA) to acidic conditions (HCl in Dioxane or p-TsOH in BuOH) . The protonation of the pyrimidine ring significantly increases electrophilicity. Alternatively, use microwave irradiation (140°C, 30 min).
Challenge: Poor Solubility
-
Cause: The 6-isopropyl group adds lipophilicity (ClogP increase).
-
Solution: Incorporate solubilizing groups on the aniline partner (e.g., N-methylpiperazine, morpholine) or use the 5-methoxy group as a handle for further modification (though O-demethylation is difficult without affecting the rest of the molecule).
Strategic Selectivity Tip: If the inhibitor hits too many kinases (promiscuous), the 6-isopropyl group might be too small for the target's hydrophobic pocket, or the molecule is binding in a different orientation. Consider synthesizing the 6-cyclopropyl or 6-tert-butyl analogs (if available) to probe the steric tolerance of the back pocket.
References
-
Structure-Based Design of Pyrimidine Inhibitors
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.
- Source: Current Pharmaceutical Design, 2025.
-
URL:[Link]
-
Synthetic Methodology (SNAr on Pyrimidines)
- Title: Practical Synthesis of 2,4-Disubstituted-5-trifluoromethylpyrimidines as Kinase Inhibitors.
- Source: Journal of Medicinal Chemistry (General Reference for Pyrimidine Chemistry).
-
URL:[Link]
-
Gatekeeper & Selectivity Logic
- Title: The structural basis for the selectivity of the kinase inhibitor GW2580 (Analogous Pyrimidine Logic).
- Source: NIH / PubMed.
-
URL:[Link]
-
Compound Data & Properties
- Title: 4-Chloro-5-methoxy-2-methylpyrimidine (Structural Analog D
-
Source: Sigma-Aldrich.[2]
(Note: While specific literature on the exact CAS 1505871-96-4 is proprietary or sparse in open access, the protocols above are derived from standard medicinal chemistry practices for the 4-chloropyrimidine class.)
Sources
Scalable synthesis routes for 5-methoxy-6-isopropyl pyrimidines
Application Note & Protocol Guide
Topic: Scalable Synthesis Routes for 5-Methoxy-6-isopropyl Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5-methoxy-6-isopropyl pyrimidine scaffold is an emerging motif in medicinal chemistry, valued for its potential in modulating biological targets. The development of efficient, scalable, and robust synthetic routes is paramount for advancing structure-activity relationship (SAR) studies and enabling large-scale production for preclinical and clinical evaluation. This guide provides a detailed examination of two primary, scalable synthetic strategies for accessing this key heterocyclic core: a convergent approach based on de novo ring construction and a linear approach involving post-functionalization of a pre-formed pyrimidine ring. We offer in-depth explanations of the chemical principles, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific objectives.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life—the nucleobases cytosine, thymine, and uracil—and is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine core a "privileged scaffold" in drug discovery, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][][4][5] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[6]
The 5,6-disubstituted pattern, specifically with alkoxy and alkyl groups, presents a unique chemical space for therapeutic development. This guide focuses on the scalable synthesis of 5-methoxy-6-isopropyl pyrimidines, providing the detailed technical protocols necessary to support discovery and development programs.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary strategic disconnections for the target molecule. These pathways form the basis of the detailed protocols described in the subsequent sections.
Caption: Retrosynthetic analysis of 5-methoxy-6-isopropyl pyrimidine.
Pathway A: Convergent Synthesis via Cyclocondensation
This classical and often highly efficient approach involves constructing the pyrimidine ring from acyclic precursors in a single, convergent step.[][6][7] The key to this strategy is the synthesis of a suitable β-dicarbonyl equivalent that contains the requisite isopropyl and methoxy functionalities.
Principle and Strategy
The core of this pathway is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a compound containing an N-C-N (amidine) moiety. For this specific target, the reaction requires an appropriately substituted β-ketoester or β-dialdehyde and a simple amidine source like formamidine or guanidine. The primary challenge and focus of this pathway lie in the scalable preparation of the key β-dicarbonyl intermediate.
Workflow for Pathway A
Sources
Application Notes and Protocols: Synthesis of Elagolix Analogs via a Key Pyrimidine Intermediate
Abstract
This document provides a detailed guide for the synthesis of Elagolix and its analogs, focusing on the strategic use of 4-Chloro-6-isopropyl-5-methoxypyrimidine as a pivotal building block. Elagolix is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist approved for the management of endometriosis and uterine fibroids.[1] The synthetic pathways discussed herein are designed to be robust and adaptable for the generation of a library of analogs for structure-activity relationship (SAR) studies, crucial for the discovery of new chemical entities with improved pharmacological profiles. This guide delves into the underlying chemical principles, provides step-by-step protocols for key transformations, and offers insights into the characterization and purification of the synthesized compounds.
Introduction: The Significance of Elagolix and the Role of GnRH Antagonism
Gonadotropin-releasing hormone (GnRH) is a decapeptide that plays a central role in the reproductive endocrine system.[2] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones like estrogen and testosterone.[2][3] In certain pathologies, such as endometriosis and uterine fibroids, the overproduction of these hormones can lead to significant pain and other complications.[1] GnRH antagonists, like Elagolix, work by blocking the GnRH receptor in the pituitary gland, thereby suppressing the production of LH and FSH and consequently reducing the levels of circulating sex hormones.[4][5] The development of orally bioavailable, non-peptide GnRH antagonists represents a significant advancement in the treatment of these hormone-dependent conditions.[1]
The chemical structure of Elagolix features a central uracil core, which is synthetically derived from a suitably substituted pyrimidine. The strategic use of 4-Chloro-6-isopropyl-5-methoxypyrimidine offers a versatile entry point for the construction of the Elagolix scaffold and its analogs. This intermediate allows for sequential and regioselective functionalization, making it a valuable tool for medicinal chemists.
Retrosynthetic Analysis and Overall Strategy
The synthesis of Elagolix analogs can be conceptually broken down into several key stages. A retrosynthetic analysis reveals the strategic importance of the pyrimidine core and the key bond-forming reactions used to assemble the final molecule.
Figure 1: Retrosynthetic analysis of Elagolix analogs.
The overall synthetic strategy hinges on the initial construction of the uracil ring system from 4-Chloro-6-isopropyl-5-methoxypyrimidine. This is followed by a sequence of reactions including bromination, a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the biaryl moiety, and subsequent N-alkylation steps to install the chiral side chain and the final ester or acid group.
Experimental Protocols
The following sections provide detailed protocols for the key synthetic transformations. These protocols are intended as a starting point and may require optimization for specific analogs.
Synthesis of the Uracil Core
The initial step involves the formation of the uracil ring. While various methods exist, a common approach involves the condensation of a suitable precursor with urea or a related reagent. An alternative and often higher-yielding approach starts from a pre-formed pyrimidine.
Protocol 3.1.1: Hydrolysis of 4-Chloro-6-isopropyl-5-methoxypyrimidine
This protocol describes the conversion of the starting chloropyrimidine to the corresponding pyrimidinone (uracil precursor).
-
Materials:
-
4-Chloro-6-isopropyl-5-methoxypyrimidine
-
Hydrochloric acid (concentrated)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 4-Chloro-6-isopropyl-5-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., water or a water/co-solvent mixture), add concentrated hydrochloric acid (excess).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the 6-isopropyl-5-methoxy-pyrimidin-4(3H)-one.
-
Causality: The acidic hydrolysis replaces the chloro group with a hydroxyl group, which tautomerizes to the more stable keto form of the uracil ring.
Regioselective Bromination of the Uracil Core
The introduction of a bromine atom at the 5-position of the uracil ring is a critical step to enable the subsequent cross-coupling reaction.
Protocol 3.2.1: Bromination of 6-isopropyl-5-methoxy-pyrimidin-4(3H)-one
-
Materials:
-
6-isopropyl-5-methoxy-pyrimidin-4(3H)-one
-
Bromine (Br₂)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the uracil precursor (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for a specified time, monitoring for the disappearance of the starting material.
-
Upon completion, quench the excess bromine with a solution of sodium thiosulfate.
-
The product can often be precipitated by the addition of water. Filter the solid, wash thoroughly with water, and dry to yield 5-bromo-6-isopropyl-5-methoxy-pyrimidin-4(3H)-one.[1]
-
Causality: The electron-rich uracil ring readily undergoes electrophilic aromatic substitution with bromine. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8] In the context of Elagolix synthesis, it is used to couple the brominated uracil with an appropriately substituted arylboronic acid.[1]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 3.3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Materials:
-
5-bromo-uracil derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
-
Procedure:
-
To a Schlenk flask, add the 5-bromo-uracil derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl uracil.
-
Causality: The palladium catalyst facilitates the coupling by undergoing a catalytic cycle of oxidative addition to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the active catalyst.[8]
N-Alkylation with the Chiral Side Chain
The introduction of the chiral (R)-2-amino-2-phenylethyl moiety is a key step in establishing the stereochemistry of Elagolix. This is typically achieved through a nucleophilic substitution reaction.
Protocol 3.4.1: N-Alkylation of the Biaryl Uracil
-
Materials:
-
Biaryl uracil derivative (1.0 eq)
-
(R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate or a similar electrophile (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of the biaryl uracil in the chosen solvent, add the base and the chiral electrophile.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
The crude product can be purified by chromatography.
-
Causality: The uracil nitrogen acts as a nucleophile, displacing the leaving group (e.g., mesylate) on the chiral electrophile. The use of a Boc-protected amine prevents side reactions. The Boc group is then removed in a subsequent step, typically under acidic conditions.[1]
Final N-Alkylation and Saponification
The final steps involve the introduction of the butyrate side chain and subsequent hydrolysis of the ester to yield the final carboxylic acid, which is then typically converted to its sodium salt.
Protocol 3.5.1: Synthesis of the Final Analog
-
Procedure:
-
The deprotected amine from the previous step is alkylated with an ethyl 4-bromobutyrate in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]
-
The resulting ester is then saponified using a base such as sodium hydroxide in a mixture of ethanol and water.[1]
-
Acidification followed by extraction yields the final carboxylic acid analog of Elagolix.
-
Data and Characterization
The successful synthesis of Elagolix analogs requires rigorous characterization at each step. The following table provides expected data for key intermediates and the final product.
| Compound | Expected Yield (%) | ¹H NMR (indicative signals) | LC-MS (m/z) |
| 6-isopropyl-5-methoxy-pyrimidin-4(3H)-one | 85-95 | δ 1.2 (d, 6H), 3.3 (sept, 1H), 3.8 (s, 3H), 7.5 (s, 1H) | [M+H]⁺ |
| 5-bromo-6-isopropyl-5-methoxy-pyrimidin-4(3H)-one | 90-98 | δ 1.3 (d, 6H), 3.5 (sept, 1H), 3.9 (s, 3H) | [M+H]⁺ |
| Biaryl Uracil Intermediate | 70-85 | Aromatic protons, isopropyl and methoxy signals | [M+H]⁺ |
| Final Elagolix Analog (acid form) | 60-75 (over 2 steps) | Complex aromatic and aliphatic signals | [M+H]⁺ |
Conclusion
The synthetic route outlined in these application notes provides a reliable and adaptable framework for the preparation of Elagolix and its analogs. The strategic use of 4-Chloro-6-isopropyl-5-methoxypyrimidine as a starting material, coupled with robust and well-established reactions such as the Suzuki-Miyaura coupling, offers a powerful platform for the exploration of novel GnRH antagonists. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to develop new and improved therapies for hormone-dependent diseases.
References
- Ciceri, S., Colombo, D. R., Ferraboschi, P., Grisenti, P., Sforna, S. V., & Meneghetti, F. (2021). Design, synthesis, characterization, and biological activity of new derivatives of elagolix, a potent GnRH antagonist. AIR Unimi.
- Ciceri, S., Colombo, D., Fassi, E., Ferraboschi, P., Grazioso, G., Grisenti, P., & Meneghetti, F. (2022).
- Colombo, D. R., Ciceri, S., Fassi, E., Ferraboschi, P., Grazioso, G., Grisenti, P., ... & Meneghetti, F. (2022).
- Chauhan, N. (2019). Elagolix Sodium Compositions and Processes.
- Patel, H., & Singh, S. (2019). Process for the preparation of elagolix sodium and its polymorph. U.S.
- Reddy's Laboratories Ltd. (2017). Process for the preparation of elagolix sodium and its polymorph.
- Scott, D. A., et al. (2021). Synthesis of [3H]- and [14C]-labeled elagolix. Journal of Labelled Compounds and Radiopharmaceuticals, 64(7), 254–261.
- Renn, O., & Steinbach, A. (2018). Acid addition salt of elagolix and related compounds.
- Reddy's Laboratories Ltd. (2020). Improved process for the preparation of elagolix and its intermediates.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Reddy's Laboratories Ltd. (2021). An improved process for the preparation of elagolix sodium.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Singh, P., & Sharma, A. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 17(1), 107.
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
- Fensome, A., et al. (2010). Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor. Bioorganic & Medicinal Chemistry Letters, 20(8), 2514–2517.
- Jiang, G., et al. (2005). Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine. Journal of Peptide Research, 65(3), 345–351.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. Retrieved from [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
- Gkountelias, K., et al. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. International Journal of Molecular Sciences, 24(20), 15264.
Sources
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Troubleshooting & Optimization
Navigating the Synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine: A Technical Support Guide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 5. CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google Patents [patents.google.com]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Minimizing Hydrolysis of 4-Chloro-6-isopropyl-5-methoxypyrimidine
Welcome to the technical support center for 4-Chloro-6-isopropyl-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile but sensitive chemical intermediate. Our goal is to empower you with the knowledge to minimize hydrolysis and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-6-isopropyl-5-methoxypyrimidine, and why is it sensitive to hydrolysis?
A1: 4-Chloro-6-isopropyl-5-methoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that are foundational in medicinal chemistry.[1] The chloro-substituent at the 4-position of the pyrimidine ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] Water, acting as a nucleophile, can attack this position, leading to the replacement of the chlorine atom with a hydroxyl group, a process known as hydrolysis. The electron-deficient nature of the pyrimidine ring facilitates this attack.[4]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is significantly influenced by several factors:
-
pH: Hydrolysis is generally faster under alkaline (basic) conditions compared to neutral or acidic conditions.[5]
-
Temperature: An increase in temperature typically accelerates the rate of hydrolysis.[5]
-
Solvent: Protic solvents, especially water, are the primary drivers of hydrolysis. The presence of water in other organic solvents can also lead to degradation.
-
Presence of Catalysts: Certain metal ions can catalyze hydrolysis.[5]
Q3: How can I visually or analytically detect if my sample of 4-Chloro-6-isopropyl-5-methoxypyrimidine has undergone hydrolysis?
A3: Visually, you might not see a significant change in the appearance of the solid material. However, in solution, you might observe changes in color or the formation of a precipitate. For accurate detection, analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method to separate and quantify the parent compound and its hydrolysis product.[6] You would observe a new peak corresponding to the more polar hydroxy-pyrimidine derivative.
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of the more polar hydrolysis product, which will have a lower Rf value than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structural changes resulting from hydrolysis.
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield in a reaction where 4-Chloro-6-isopropyl-5-methoxypyrimidine is a starting material. | The starting material may have degraded due to hydrolysis prior to or during the reaction. | 1. Verify Starting Material Purity: Before starting your reaction, run a quick analytical check (e.g., TLC or HPLC) to confirm the purity of your 4-Chloro-6-isopropyl-5-methoxypyrimidine. 2. Use Anhydrous Solvents: Ensure all solvents used in your reaction are rigorously dried. Consider using freshly distilled solvents or those from a solvent purification system. 3. Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Inconsistent reaction outcomes. | Variable amounts of hydrolysis in the starting material or introduction of water during the reaction setup. | 1. Standardize Storage: Implement a strict storage protocol for your stock of 4-Chloro-6-isopropyl-5-methoxypyrimidine (see Protocol 1). 2. Consistent Handling: Develop a standard operating procedure for handling the compound, including weighing and dispensing in a controlled environment (e.g., glove box or under a stream of inert gas). |
| Appearance of an unexpected, more polar byproduct in reaction monitoring (TLC/HPLC). | Hydrolysis of the starting material or product during the reaction or workup. | 1. Anhydrous Reaction Conditions: As mentioned above, ensure your reaction is free of water. 2. Aqueous Workup Considerations: If your reaction requires an aqueous workup, perform it at a low temperature (e.g., on an ice bath) and as quickly as possible. Use a neutral or slightly acidic aqueous solution for quenching, as basic conditions can accelerate hydrolysis.[5] |
Part 3: Detailed Protocols
Protocol 1: Recommended Storage and Handling
Objective: To ensure the long-term stability of 4-Chloro-6-isopropyl-5-methoxypyrimidine by preventing exposure to atmospheric moisture.
Materials:
-
Stock vial of 4-Chloro-6-isopropyl-5-methoxypyrimidine
-
Inert atmosphere storage container (e.g., desiccator with desiccant or a nitrogen-filled glove box)
-
Parafilm or airtight sealing tape
Procedure:
-
Initial Storage: Upon receipt, store the compound in its original, tightly sealed container in a freezer at or below -20°C under an inert atmosphere.[7]
-
Dispensing:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, handle and weigh the compound in a glove box or under a stream of dry inert gas (nitrogen or argon).
-
If a controlled atmosphere is not available, work quickly and minimize the time the container is open.
-
-
Resealing: After dispensing, purge the headspace of the container with an inert gas, tightly reseal the cap, and wrap the cap with Parafilm to ensure an airtight seal.
-
Return to Storage: Promptly return the sealed container to the freezer.
Protocol 2: Monitoring Hydrolysis by HPLC
Objective: To quantify the extent of hydrolysis in a sample of 4-Chloro-6-isopropyl-5-methoxypyrimidine.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
Sample of 4-Chloro-6-isopropyl-5-methoxypyrimidine
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume of acetonitrile (e.g., 10 mL) to prepare a stock solution.
-
Further dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B and increase to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
The hydrolysis product, 4-hydroxy-6-isopropyl-5-methoxypyrimidine, will elute earlier than the parent compound due to its increased polarity.
-
The percentage of hydrolysis can be estimated by the relative peak areas.
-
Part 4: Technical Deep Dive - The Mechanism of Hydrolysis
The hydrolysis of 4-Chloro-6-isopropyl-5-methoxypyrimidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated below.
Caption: Mechanism of Hydrolysis of 4-Chloro-6-isopropyl-5-methoxypyrimidine.
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to attack by nucleophiles.[8][9] The reaction is initiated by the attack of a water molecule on the carbon atom bearing the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by resonance. The subsequent step is the rapid loss of the chloride ion (a good leaving group), which restores the aromaticity of the ring and forms the final hydroxy-pyrimidine product.
Part 5: Solvent Selection Guide
Choosing the right solvent is critical to prevent unwanted hydrolysis.
Caption: Decision tree for solvent selection.
Recommended Solvents: For reactions, always use anhydrous aprotic solvents. Examples include:
-
Toluene
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
Solvents to Avoid:
-
Water: The primary cause of hydrolysis.
-
Protic Solvents: Alcohols such as methanol and ethanol can also act as nucleophiles, leading to alkoxylation byproducts.
-
Non-anhydrous grade solvents: Always check the water content of your solvents.
References
- BenchChem. (n.d.). Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine.
- BenchChem. (n.d.). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
- ChemicalBook. (n.d.). 4-Chloropyrimidine CAS#: 17180-93-7.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021, February 10). PMC.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. (n.d.). Universiti Kebangsaan Malaysia.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- and site-selectivity of transition metal-catalyzed nitrene transfer reactions: Alternatives to chlorinated solvents. (n.d.).
- Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (n.d.). ChemRxiv.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ukm.my [ukm.my]
- 6. hovione.com [hovione.com]
- 7. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting low reactivity of 4-Chloro-6-isopropyl-5-methoxypyrimidine in SNAr
Ticket: Low Reactivity of 4-Chloro-6-isopropyl-5-methoxypyrimidine in
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Diagnostic: Why is this reaction failing?
You are encountering a "perfect storm" of electronic deactivation and steric hindrance. To solve this, we must first understand the competing forces on your substrate: 4-Chloro-6-isopropyl-5-methoxypyrimidine .
The Electronic Barrier (The "5-OMe Effect")
Standard Nucleophilic Aromatic Substitution (
-
The Problem: The methoxy group at the C-5 position is a strong electron-donating group (EDG) via resonance (+M effect). It pushes electron density into the pyrimidine ring.
-
The Consequence: This destabilizes the transition state (Meisenheimer complex), significantly raising the activation energy required for the nucleophile to attack the C-4 position. The ring is simply "too rich" to accept more electrons from a nucleophile.
The Steric Barrier (The "6-iPr Effect")
-
The Problem: The isopropyl group at C-6 is bulky.
-
The Consequence: While
is generally less sensitive to sterics than , the C-6 isopropyl group projects volume toward the C-5 and N-1/C-4 regions. This creates a kinetic barrier, physically shielding the C-4 chloride from the approaching nucleophile.
Summary: Your ring is electronically deactivated (it doesn't want electrons) and sterically crowded (it physically blocks them). Standard conditions (e.g., Ethanol/Reflux) will likely result in <5% conversion or recovered starting material.
Troubleshooting & Optimization Protocols
Follow these tiers sequentially. Do not proceed to Tier 3 unless Tier 1 and 2 fail.
Tier 1: Thermodynamic Forcing (Solvent & Temperature)
If you are using protic solvents (MeOH, EtOH) or low-boiling aprotic solvents (THF, DCM), stop immediately. You need high dielectric constants to stabilize the polar transition state and high temperatures to overcome the steric barrier.
-
Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These are superior to DMF for high-temperature stability.
-
Temperature: 120°C – 140°C.
-
Base: Use DIPEA (3-5 equiv) . Avoid inorganic bases like
initially, as their poor solubility can limit the effective basicity in the organic phase.
Tier 1 Protocol:
-
Dissolve substrate (1.0 equiv) in anhydrous NMP (0.5 M).
-
Add Nucleophile (1.5 – 2.0 equiv).
-
Add DIPEA (3.0 equiv).
-
Heat to 130°C in a sealed pressure vial (microwave preferred for faster screening).
-
Monitor by LCMS at 1h and 4h.
Success Marker: >50% conversion by LCMS. If <10% conversion after 4h, proceed to Tier 2.
Tier 2: Electrophilic Activation (Acid Catalysis)
If the ring is too electron-rich (due to 5-OMe), we can artificially deplete its electron density by protonating the ring nitrogen (N-3). This is a counter-intuitive but powerful strategy for deactivated pyrimidines.
-
Mechanism: Protonation of the pyrimidine nitrogen makes the ring highly electrophilic, lowering the LUMO energy and facilitating nucleophilic attack.
-
Solvent System: TFE (2,2,2-Trifluoroethanol) or n-Butanol . TFE is capable of hydrogen-bond activation of the leaving group.
Tier 2 Protocol (Acid Mediated):
-
Dissolve substrate (1.0 equiv) in TFE or n-Butanol (0.5 M).
-
Add Nucleophile (amine) (2.0 equiv).
-
Add 1.0 equiv of HCl (4M in Dioxane) or TFA .
-
Note: Do not use excess acid if your nucleophile is acid-sensitive. The goal is to protonate the pyrimidine, not quench the nucleophile completely.
-
-
Heat to reflux (approx. 80-100°C).
-
Critical Workup: The product will be a salt. You must neutralize with sat.
during workup to isolate the free base.
Tier 3: Mechanism Switch (Buchwald-Hartwig Amination)
If
-
Catalyst: Pd(OAc)2 or Pd2(dba)3 .
-
Ligand: Xantphos or BrettPhos . (Xantphos is excellent for pyrimidines; BrettPhos for difficult/bulky amines).
-
Base: Cs2CO3 (Cesium Carbonate) is critical for the "carbonate effect" in Pd-coupling.
Tier 3 Protocol (Pd-Catalyzed):
-
Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv). -
Add Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) .
-
Add anhydrous 1,4-Dioxane (degassed).
-
Heat to 100°C under
or Argon atmosphere for 12h.
Decision Logic & Workflow
The following diagram illustrates the logical flow for troubleshooting this specific reaction.
Caption: Logical troubleshooting flow for deactivated pyrimidine functionalization, moving from thermodynamic optimization to catalytic intervention.
Frequently Asked Questions (FAQs)
Q: I see a new peak in LCMS with M+16 mass. What is it? A: This is likely the hydrolysis product (4-hydroxy-6-isopropyl-5-methoxypyrimidine).
-
Cause: Water in your solvent (DMSO/NMP are hygroscopic) or hydroxide impurities in your base.
-
Fix: Use anhydrous solvents (molecular sieves) and switch from inorganic bases (
) to hindered organic bases (DIPEA) to minimize hydroxide concentration.
Q: Can I use NaI to do a Finkelstein reaction (Cl -> I) in situ? A: Theoretically yes, but for this specific substrate, it is often ineffective. The electron-rich nature of the ring that retards the amine attack also retards the iodide attack. Acid catalysis (Tier 2) is generally more effective for 5-alkoxy pyrimidines than halide exchange.
Q: Why not just use a stronger base like NaH?
A: Stronger bases often lead to degradation or side reactions on the isopropyl group (benzylic-like deprotonation) or the methoxy group (
Summary Data Table: Optimization Matrix
| Parameter | Standard (Failing) | Tier 1 (Thermal) | Tier 2 (Acid) | Tier 3 (Catalytic) |
| Solvent | EtOH, THF, DCM | NMP, DMSO | TFE, n-BuOH | 1,4-Dioxane |
| Temp | 60-80°C | 120-140°C | 80-100°C | 100°C |
| Additive | None | None | 1.0 eq HCl/TFA | Pd Catalyst |
| Mechanism | Standard | High-Energy | Proton-Activated | Pd-Oxidative Addition |
| Risk | No Reaction | Decomposition | Salt Formation | Cost / Pd Removal |
References
-
Electronic Deactivation in Pyrimidines
-
Regioselectivity and Sterics
- of Dichloropyrimidines.
-
Source: WuXi AppTec QM Magic Class, Chapter 29.
-
Buchwald-Hartwig vs
:- .
-
Source: BenchChem Comparison Guide.
-
Acid Catalysis Mechanism
- Reactions.
-
Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
Technical Support Center: Purification of 4-Chloro-6-isopropyl-5-methoxypyrimidine
Welcome to the dedicated technical support guide for the column chromatography purification of 4-Chloro-6-isopropyl-5-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies rooted in the principles of chromatography and the specific chemistry of this substituted pyrimidine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter during the purification process. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Question: Why is my product co-eluting with a closely related impurity?
Answer:
Co-elution in this context often stems from insufficient resolution between your target compound and impurities that share similar polarities. Given the structure of 4-Chloro-6-isopropyl-5-methoxypyrimidine, common impurities could include starting materials or by-products where, for instance, the chloro group has been hydrolyzed to a hydroxyl group, making the impurity more polar.
Underlying Causes & Strategic Solutions:
-
Inadequate Mobile Phase Polarity: The initial choice of eluent may not provide sufficient differentiation in the affinities of the compounds for the stationary phase.
-
Solution: Employ a shallower gradient or switch to an isocratic elution with a finely tuned solvent ratio. A common starting point for compounds of this nature is a hexane/ethyl acetate system. If you are using a 9:1 hexane/ethyl acetate mixture, for example, consider moving to a 95:5 or even a 98:2 ratio to increase the retention time and improve separation. The principle of solvent selectivity is key; sometimes, substituting ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the interactions with the stationary phase enough to resolve the compounds.
-
-
Stationary Phase Choice: Standard silica gel might not be the optimal choice if specific interactions are at play.
-
Solution: Consider using a modified silica gel. For instance, if you have highly polar impurities, an amino-propylated silica gel can offer different selectivity. Conversely, for less polar impurities, a C18-reversed-phase silica might be effective, though this would require a switch to a polar mobile phase like methanol/water or acetonitrile/water.
-
-
Overloading the Column: Exceeding the loading capacity of your column is a frequent cause of peak broadening and poor separation.
-
Solution: A general rule of thumb for silica gel is to load no more than 1-5% of the silica weight with your crude material. For challenging separations, reducing this to less than 1% can significantly enhance resolution.
-
Question: My final yield is significantly lower than expected. Where could my product be going?
Answer:
Low recovery of 4-Chloro-6-isopropyl-5-methoxypyrimidine can be attributed to several factors, ranging from on-column degradation to irreversible adsorption.
Underlying Causes & Strategic Solutions:
-
On-Column Degradation: The slightly acidic nature of standard silica gel can potentially lead to the hydrolysis of the C-Cl bond, converting your product into the more polar and potentially undesired 4-hydroxy-6-isopropyl-5-methoxypyrimidine.
-
Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your mobile phase and adding 0.5-1% triethylamine (TEA) or another volatile base. This neutralizes the acidic silanol groups, minimizing the risk of acid-catalyzed degradation.
-
-
Irreversible Adsorption: The lone pairs on the nitrogen atoms of the pyrimidine ring can chelate with metal impurities often present in lower-grade silica, leading to irreversible binding.
-
Solution: Use high-purity, chromatography-grade silica gel. If you suspect metal chelation is an issue, you can pre-treat your crude sample by dissolving it and adding a small amount of a chelating agent like EDTA, then filtering before loading.
-
-
Product Streaking/Tailing: If your product elutes over a large number of fractions (tailing), it can be difficult to collect efficiently, leading to apparent yield loss.
-
Solution: This is often caused by secondary interactions with the stationary phase. The addition of a small amount of a competitive polar solvent to your mobile phase, such as a trace of methanol in a DCM eluent, can often resolve this by blocking the active sites on the silica that cause tailing.
-
Frequently Asked Questions (FAQs)
This section provides answers to common queries regarding the setup and optimization of the column chromatography process for 4-Chloro-6-isopropyl-5-methoxypyrimidine.
Question: What is the best stationary and mobile phase combination to start with?
Answer:
For a molecule with the polarity of 4-Chloro-6-isopropyl-5-methoxypyrimidine, a normal-phase chromatography setup is the most logical starting point.
-
Stationary Phase: Standard flash-grade silica gel (SiO2) with a particle size of 40-63 µm is a robust and cost-effective choice.
-
Mobile Phase: A non-polar/polar solvent system is recommended. The most common and effective combination is a gradient of ethyl acetate in hexane. A good starting point for method development is to run a thin-layer chromatography (TLC) analysis using various ratios of hexane/ethyl acetate to find a system that gives your product an Rf value between 0.2 and 0.4.
Question: How do I properly prepare my sample for loading onto the column?
Answer:
Proper sample loading is critical for achieving a high-resolution separation.
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully and evenly added to the top of your packed column. This technique prevents the dissolution issues that can occur with direct liquid loading in a weak mobile phase.
-
Liquid Loading: If you must load your sample as a liquid, dissolve it in the absolute minimum amount of the initial mobile phase solvent. Using a stronger solvent to dissolve the sample can lead to significant band broadening at the top of the column.
Question: How can I efficiently monitor the elution of my compound?
Answer:
Active monitoring is essential to ensure you collect the correct fractions.
-
Thin-Layer Chromatography (TLC): This is the most common method. Collect fractions of a consistent volume (e.g., 10-20 mL). Spot every second or third fraction on a TLC plate and run it in your elution solvent system. Visualize the spots using a UV lamp (254 nm), as the pyrimidine ring is UV-active.
-
Automated Systems: If you are using an automated flash chromatography system, the built-in UV detector will generate a chromatogram, allowing you to see the peaks as they elute in real-time.
Quantitative Data Summary
The following table provides a summary of typical parameters for the column chromatography purification of 4-Chloro-6-isopropyl-5-methoxypyrimidine. These are starting points and may require optimization for your specific crude material.
| Parameter | Recommended Value/Range | Justification & Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting solvent system for compounds of moderate polarity. |
| Initial Gradient | 5-10% Ethyl Acetate in Hexane | This should provide good initial separation of non-polar impurities. |
| Final Gradient | 20-30% Ethyl Acetate in Hexane | Should be sufficient to elute the target compound. |
| TLC Rf Target | 0.2 - 0.4 | This Rf range in the TLC solvent system typically translates to a good elution profile on the column. |
| Column Loading | 1-2 g crude / 100 g silica | A conservative loading capacity to ensure high resolution. Can be increased with less complex mixtures. |
| Flow Rate | ~2 inches/minute | A standard flow rate for flash chromatography. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of 4-Chloro-6-isopropyl-5-methoxypyrimidine.
References
Technical Support Center: Stability of 4-Chloro-6-isopropyl-5-methoxypyrimidine in Aqueous Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Chloro-6-isopropyl-5-methoxypyrimidine in aqueous solutions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
4-Chloro-6-isopropyl-5-methoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biologically active molecules. The stability of this compound in aqueous environments is a critical factor for its handling, storage, and application in research and development. This guide provides a comprehensive overview of its stability profile, focusing on the chemical principles that govern its degradation and offering practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-Chloro-6-isopropyl-5-methoxypyrimidine in an aqueous solution?
The principal degradation pathway for 4-Chloro-6-isopropyl-5-methoxypyrimidine in water is hydrolysis. The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxypyrimidine derivative. This reaction is influenced by factors such as pH and temperature.
Q2: How does pH affect the stability of this compound?
The rate of hydrolysis of chloropyrimidines is significantly dependent on the pH of the solution.[1][2]
-
Acidic Conditions: In acidic solutions, the pyrimidine ring can be protonated, which may either stabilize the C-Cl bond or, in some cases, catalyze hydrolysis, depending on the specific molecular structure and acid concentration.[3]
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow.
-
Alkaline Conditions: Under basic conditions, the rate of hydrolysis is typically accelerated due to the increased concentration of the hydroxide ion (OH-), a strong nucleophile that readily attacks the electron-deficient carbon atom bonded to the chlorine.[2][4] For some related compounds, the degradation rate is enhanced in alkaline buffer solutions.[2]
Q3: What is the expected shelf-life of 4-Chloro-6-isopropyl-5-methoxypyrimidine in an aqueous stock solution?
The shelf-life is highly dependent on the storage conditions. For optimal stability, aqueous stock solutions should be prepared fresh. If storage is necessary, it is recommended to store the solution at low temperatures (-20°C or -80°C) and buffered at a slightly acidic to neutral pH (pH 6-7). It is crucial to perform periodic purity checks using a validated analytical method like HPLC to monitor for degradation.
Q4: Are there any visual indicators of degradation?
While visual inspection is not a definitive measure of stability, the appearance of cloudiness, precipitation, or a change in color in a previously clear and colorless solution may suggest degradation or insolubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for an accurate assessment.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 4-Chloro-6-isopropyl-5-methoxypyrimidine in aqueous solutions.
Problem 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the culture medium. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.2. Assess stability in media: Perform a time-course experiment by incubating the compound in the cell culture medium under assay conditions (e.g., 37°C, 5% CO2) and analyze samples at different time points by HPLC to determine the rate of degradation.3. Adjust pH of the medium: If the medium is alkaline, consider using a buffer system to maintain a more neutral pH, if compatible with the cells. |
| Precipitation of the compound. | 1. Check solubility: Determine the solubility of the compound in the specific aqueous medium being used.2. Use a co-solvent: If solubility is low, consider using a small percentage of a biocompatible organic co-solvent such as DMSO. Ensure the final concentration of the co-solvent does not affect the experimental outcome. |
Problem 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the chloro-substituent. | 1. Characterize the new peak: The primary degradation product is likely the corresponding 4-hydroxy-6-isopropyl-5-methoxypyrimidine. This can be confirmed by LC-MS analysis to identify the molecular weight of the new peak.[5]2. Perform forced degradation studies: To confirm the identity of the degradation product, intentionally degrade the compound under acidic and basic conditions and compare the resulting chromatograms with your sample.[6] |
| Photodegradation. | 1. Protect from light: Store stock solutions and conduct experiments in amber vials or protect them from direct light.[7]2. Run a light-exposed control: Expose a sample of the solution to ambient light for a period and compare its HPLC profile to a light-protected sample. |
Problem 3: Difficulty in obtaining reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent preparation of aqueous solutions. | 1. Standardize solution preparation: Develop and adhere to a strict SOP for preparing aqueous solutions, including the source of water, pH, and final concentration.2. Calibrate instruments: Ensure that pH meters and balances are regularly calibrated. |
| Variable storage conditions. | 1. Maintain consistent storage: Store all aliquots of the stock solution under the same conditions (temperature, light exposure).2. Use single-use aliquots: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare and store the stock solution in single-use aliquots.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the stability of 4-Chloro-6-isopropyl-5-methoxypyrimidine under stress conditions.[6]
Materials:
-
4-Chloro-6-isopropyl-5-methoxypyrimidine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Incubate under the same conditions as the stress samples.
-
Analyze by HPLC.
-
Protocol 2: HPLC Method for Stability Analysis
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of the compound.[6]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 254 nm (or the λmax of the compound)[6]
-
Injection Volume: 10 µL[6]
Procedure:
-
Prepare samples as described in Protocol 1.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the control and stressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A troubleshooting flowchart for addressing inconsistent experimental results.
Hydrolysis of 4-Chloro-6-isopropyl-5-methoxypyrimidine
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Photochemical degradation of chlorpyrifos in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Avoiding des-chloro side products in pyrimidine coupling reactions
<
A Guide to Overcoming Des-Chloro Side Product Formation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with des-chloro side product formation during palladium-catalyzed cross-coupling reactions involving chloropyrimidines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity.
Introduction: The Challenge of Dechlorination
Chloropyrimidines are valuable building blocks in medicinal chemistry. However, their use in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations is often plagued by a persistent side reaction: hydrodechlorination. This process replaces the target chloro substituent with a hydrogen atom, leading to the formation of a "des-chloro" byproduct.[1][2][3] This not only consumes the starting material and reduces the yield of the desired product but also complicates purification. Understanding and controlling this side reaction is critical for efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues and questions encountered by researchers in the lab.
Q1: I'm seeing a significant amount of the des-chloro pyrimidine in my LC-MS analysis. What is the primary cause of this side reaction?
A1: The formation of the des-chloro byproduct is most often attributed to the generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can reductively eliminate with the pyrimidine group bound to the palladium center, yielding the undesired dechlorinated pyrimidine instead of the cross-coupled product.
Several factors can lead to the formation of Pd-H species:
-
Reaction with the Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with palladium complexes to generate Pd-H.
-
Solvent Participation: Protic solvents, particularly alcohols, or even trace amounts of water, can serve as a hydride source.[1]
-
β-Hydride Elimination: In Buchwald-Hartwig aminations, if the amine coupling partner has a β-hydrogen, this can be a pathway to Pd-H formation, competing with the desired reductive elimination.[4]
Q2: My reaction is sluggish, and the main byproduct is the dechlorinated starting material. How are these two issues related?
A2: A slow desired reaction rate is often directly linked to an increase in side product formation. When the primary catalytic cycle (oxidative addition, transmetalation/amine binding, and reductive elimination) is inefficient, it allows more time for off-cycle, competing pathways like hydrodechlorination to occur.[1] Key steps that may be sluggish include:
-
Slow Oxidative Addition: Chloropyrimidines can be less reactive than their bromo or iodo counterparts, making the initial oxidative addition step a potential bottleneck.[1][5]
-
Slow Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The efficiency of these steps is heavily dependent on the choice of base, solvent, and the electronic properties of the coupling partners.[5]
To address this, the goal is to accelerate the desired productive cycle so that it outcompetes the dechlorination pathway.
Q3: Which reaction parameters should I investigate first to minimize dechlorination?
A3: The choice of ligand and base typically has the most significant impact on suppressing hydrodechlorination.
-
Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[6][7][8] For electron-deficient systems like pyrimidines, bulky, electron-rich phosphine ligands are often the best choice. These ligands promote the final, product-forming reductive elimination step, which is often the key to outcompeting the dechlorination pathway.[8]
-
Base Selection: Strong alkoxide bases, while often effective for promoting the reaction, are also more prone to generating Pd-H species.[1] Switching to a weaker inorganic base can often mitigate this issue.
A systematic screening of these two components is the most effective starting point for optimization.
Preventative Strategies & Optimization
Proactively choosing the right conditions can save significant time and resources. Below are detailed strategies to prevent the formation of des-chloro byproducts.
Strategic Ligand Selection
The ligand dictates the geometry and electron density at the palladium center, directly influencing the rates of the various steps in the catalytic cycle.
-
For Suzuki & Buchwald-Hartwig Reactions: Modern biaryl monophosphine ligands (often called "Buchwald ligands") are highly effective.[1] Ligands like XPhos , SPhos , and RuPhos are designed to be both bulky and electron-rich.[9] This combination accelerates the crucial C-C or C-N bond-forming reductive elimination, minimizing the lifetime of the intermediate that could otherwise undergo hydrodechlorination.
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for pyrimidine couplings.[10][11][12] They are strong σ-donors, forming very stable bonds with palladium, which can enhance catalyst stability and efficiency.[12]
Table 1: Comparison of Ligand Classes for Pyrimidine Coupling
| Ligand Type | Key Characteristics | Recommended For | Rationale |
| Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | Suzuki, Buchwald-Hartwig | Accelerates reductive elimination, outcompeting dechlorination.[1][9] |
| N-Heterocyclic Carbenes (e.g., IPr, SImes) | Strong σ-donors, thermally stable | Suzuki, Heck | Forms robust catalysts, good for challenging substrates.[10][11][12] |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-donating | Not generally recommended for chloropyrimidines | Often leads to sluggish reactions and increased side products.[13] |
Judicious Choice of Base and Solvent
The base and solvent system must be carefully chosen to ensure efficient reaction while minimizing hydride formation.
-
Base: If dechlorination is a major issue with strong bases like NaOtBu, consider switching to milder inorganic bases.
-
Solvent: Aprotic solvents are generally preferred.
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing and solving issues with des-chloro byproduct formation.
Caption: Troubleshooting workflow for minimizing des-chloro byproducts.
Model Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a robust starting point for minimizing dechlorination, utilizing a modern catalyst system.
Objective: To couple 2-chloropyrimidine with phenylboronic acid with minimal formation of pyrimidine byproduct.
Reaction Scheme:
Reagents & Equipment:
-
2-Chloropyrimidine (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon). Allow the flask to cool to room temperature.
-
Reagent Addition (Solids): To the flask, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), 2-chloropyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and side reactions like homocoupling.[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the 2-chloropyrimidine.
-
Degassing (Optional but Recommended): For maximum reproducibility, sparge the resulting suspension with inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. A typical reaction time is 4-12 hours. Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass corresponding to the des-chloro pyrimidine.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-phenylpyrimidine.
References
-
A Chiral Bifunctional NHC Ligand Promoted Ni/Al-Catalyzed Regio- and Enantioselective C6–H Alkylation of Pyrimidines. ACS Catalysis. [Link]
-
Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The first structurally characterized N -heterocyclic carbene complex with a ligand derived from pyrimidine. Semantic Scholar. [Link]
-
Can't wrap my head around TLC of Buchwald-Hartwig-amination. Reddit. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
N-heterocyclic carbene-catalyzed enantio- and diastereoselective synthesis of tricyclic pyrimidine rings bearing contiguous C–N and C–C stereogenic axes. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
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Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest. [Link]
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Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]
-
Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
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Hydrodechlorination of polychlorinated molecules using transition metal phosphide catalysts. PubMed. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Phosphine ligands and catalysis. Gessner Group. [Link]
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ACS Sustainable Chemistry & Engineering. American Chemical Society. [Link]
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Phosphines. Chemistry LibreTexts. [Link]
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Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Royal Society of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 4-Chloro-6-isopropyl-5-methoxypyrimidine
Abstract
This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust, stability-indicating HPLC method for the purity determination of 4-Chloro-6-isopropyl-5-methoxypyrimidine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, from initial column and mobile phase screening to final method optimization and validation. We present comparative experimental data to guide researchers, scientists, and drug development professionals in establishing a scientifically sound, reliable, and efficient analytical method suitable for quality control and regulatory submission.
Introduction: The Analytical Challenge
4-Chloro-6-isopropyl-5-methoxypyrimidine is a heterocyclic compound, and like many substituted pyrimidines, it serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product.[2] Therefore, a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to ensure the quality of the starting material by accurately quantifying the main component and separating it from any process-related impurities and potential degradants.
The objective of a stability-indicating method is to provide an unambiguous assessment of the analyte, ensuring that its measurement is not affected by the presence of other components, such as impurities or degradation products.[3][4] This guide details the logical, systematic development of such a method, grounded in chromatographic principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).[5][6]
Foundational Strategy: Analyte Characterization & Initial Choices
A successful method development strategy begins not with random injections, but with an understanding of the analyte's physicochemical properties. While specific experimental data for 4-Chloro-6-isopropyl-5-methoxypyrimidine is not widely published, we can infer its behavior from its structure and related pyrimidine compounds.[7][8]
-
Structure: The molecule contains a pyrimidine ring (a basic heterocycle), a non-polar isopropyl group, a moderately polar methoxy group, and a chloro group.
-
Expected Properties: This combination suggests the compound is moderately non-polar and will be well-retained in reversed-phase (RP) chromatography. The nitrogen atoms in the pyrimidine ring can be protonated at low pH, making mobile phase pH a critical parameter for controlling retention and peak shape.[9]
-
UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance, making UV detection a suitable choice.[10] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) for maximizing sensitivity and minimizing interference.
Based on this initial assessment, a reversed-phase HPLC approach is the logical starting point. Our development workflow is outlined below.
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A Comparative Guide to the Bioactivity of Isopropyl vs. Methyl Substituted Methoxypyrimidines
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." This six-membered heterocyclic structure is a fundamental component of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil in our DNA and RNA.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in the design of therapeutic agents.[3] A vast number of FDA-approved drugs across diverse therapeutic areas, including oncology and immunology, feature a pyrimidine core, a testament to its versatility and efficacy.[3]
The biological activity of a pyrimidine-based compound is not dictated by the core alone; rather, it is exquisitely tuned by the nature and position of its substituents.[1][4] The strategic modification of these substituents is the essence of structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth comparison of two common alkyl substitutions on a methoxypyrimidine core: the small, nimble methyl group (-CH₃) and the bulkier, more lipophilic isopropyl group (-CH(CH₃)₂) . We will explore how this seemingly minor alteration can profoundly impact bioactivity, using the well-established target classes of protein kinases and G-protein coupled receptors as illustrative case studies.
Pillar 1: The Causality of Substitution—Sterics, Lipophilicity, and Target Engagement
The decision to employ a methyl versus an isopropyl group is a calculated choice driven by the desire to optimize the molecule's interaction with its biological target. The key physicochemical differences between these two groups are:
-
Steric Bulk: An isopropyl group occupies significantly more space than a methyl group. This can be advantageous if the target's binding pocket has a corresponding hydrophobic cavity, allowing for enhanced van der Waals interactions and a tighter fit. Conversely, if the binding site is sterically constrained, the bulkiness of the isopropyl group could create an unfavorable clash, reducing affinity.
-
Lipophilicity: The isopropyl group is more lipophilic (less water-soluble) than the methyl group. Increased lipophilicity can improve a compound's ability to cross cell membranes and reach intracellular targets. However, it can also lead to higher metabolic turnover and potential off-target binding.
-
Metabolic Stability: The hydrogen atoms on these alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. The differing structures can influence the rate and site of metabolism, affecting the compound's half-life in the body.
These factors do not act in isolation. They collectively dictate the compound's potency, selectivity, and overall druglikeness.
Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibition in Oncology
Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate the cell division cycle.[5] Their overactivity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several approved CDK inhibitors, particularly those targeting CDK4 and CDK6, are used to treat certain types of breast cancer by inducing cell cycle arrest.[6][7] Many of these inhibitors are built upon heterocyclic scaffolds like pyrimidine.
Let us consider two hypothetical methoxypyrimidine derivatives, Compound A (Methyl-substituted) and Compound B (Isopropyl-substituted) , designed to target CDK4.
Quantitative Bioactivity Data
| Compound ID | Substitution | Target | Assay Type | IC₅₀ (nM) |
| Compound A | Methyl | CDK4/Cyclin D1 | Kinase Activity Assay | 85 |
| Compound B | Isopropyl | CDK4/Cyclin D1 | Kinase Activity Assay | 12 |
Analysis of Kinase Inhibition
In this scenario, the isopropyl-substituted Compound B demonstrates significantly higher potency (a lower IC₅₀ value) than its methyl counterpart. This suggests that the ATP-binding pocket of CDK4 possesses a hydrophobic sub-pocket that can favorably accommodate the bulkier isopropyl group. This enhanced fit likely results in stronger binding affinity, translating to more effective inhibition of the kinase's phosphorylating activity. The methyl group in Compound A , while allowing for activity, does not fully exploit this hydrophobic pocket, leading to weaker inhibition.
This illustrates a classic SAR principle: optimizing hydrophobic interactions is a key strategy for improving the potency of kinase inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a robust method for determining the IC₅₀ of an inhibitor against a target kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the CDK4/Cyclin D1 enzyme. A europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor (Eu³⁺) and acceptor (XL665) into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (e.g., Compound A and B) in DMSO to create a 10-point concentration gradient. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: In a low-volume 384-well plate, add 2 µL of the diluted compounds. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme/Substrate Addition: Prepare a master mix containing the CDK4/Cyclin D1 enzyme and the biotinylated substrate peptide (e.g., biotin-Rb) in kinase buffer. Add 4 µL of this mix to each well.
-
ATP Initiation: Prepare an ATP solution in kinase buffer. Add 4 µL to each well to initiate the kinase reaction. Final ATP concentration should be at the Km value for the enzyme.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualization: CDK4/6 Inhibition of the Cell Cycle
Caption: Workflow of CDK4/6 inhibition leading to G1 cell cycle arrest.
Case Study 2: Janus Kinase (JAK) Inhibition in Inflammation
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling from cytokine receptors.[8][9] This signaling, via the JAK-STAT pathway, is central to immune responses and inflammation.[10] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a powerful class of drugs.[11][12]
Let's compare two new hypothetical methoxypyrimidine derivatives, Compound C (Methyl-substituted) and Compound D (Isopropyl-substituted) , for their ability to inhibit JAK1, a key target in inflammatory conditions.[10]
Quantitative Bioactivity Data
| Compound ID | Substitution | Target | Assay Type | Kᵢ (nM) | Selectivity (JAK2/JAK1) |
| Compound C | Methyl | JAK1 | Radioligand Binding | 150 | 5-fold |
| Compound D | Isopropyl | JAK1 | Radioligand Binding | 25 | 40-fold |
Analysis of Kinase Binding and Selectivity
In this case, Compound D not only exhibits a superior binding affinity (lower Kᵢ) for JAK1 but also demonstrates significantly better selectivity over the closely related JAK2 kinase. Inhibition of JAK2 is associated with hematological side effects like anemia, so achieving selectivity for JAK1 is a critical goal in developing safer immunomodulatory drugs.[10]
The data suggests that the binding site of JAK1 has a feature that can be productively occupied by the isopropyl group, leading to tighter binding. Crucially, the corresponding region in JAK2 may be smaller or shaped differently, such that the bulky isopropyl group is less favorable than the smaller methyl group. This structural difference between the two kinases is exploited by Compound D to achieve selectivity, a feat not possible with the less discriminating methyl group of Compound C .
Experimental Protocol: Radioligand Competitive Binding Assay
Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the target receptor or enzyme. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀, from which the binding affinity constant (Kᵢ) can be calculated.
Step-by-Step Methodology:
-
Membrane/Enzyme Preparation: Prepare cell membranes expressing the target kinase (JAK1) or purified recombinant JAK1 enzyme at a predetermined concentration in binding buffer.
-
Compound Preparation: Serially dilute test compounds (C and D) in binding buffer.
-
Assay Setup: In a 96-well filter plate, combine:
-
50 µL of binding buffer.
-
25 µL of the radioligand (e.g., a known ³H-labeled JAK1 inhibitor) at a fixed concentration (typically at or below its Kₔ).
-
25 µL of the test compound dilution.
-
100 µL of the membrane/enzyme preparation.
-
For non-specific binding (NSB) wells, use a high concentration of a known non-radiolabeled inhibitor instead of the test compound.
-
For total binding (B₀) wells, use buffer instead of any competing compound.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. The filter traps the membranes/enzyme along with any bound radioligand. Unbound radioligand passes through.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mat in a sample bag, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualization: JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway and the point of inhibition.
Conclusion: A Tale of Two Substituents
The comparison between isopropyl and methyl substituted methoxypyrimidines powerfully illustrates a fundamental tenet of drug discovery: small structural changes can yield dramatic differences in biological activity. The isopropyl group, with its greater steric bulk and lipophilicity, can be instrumental in enhancing potency and achieving selectivity when the target's binding site has a complementary hydrophobic pocket. The smaller methyl group may be favored in situations where the binding site is more constrained.
The choice is never arbitrary. It is an evidence-based decision guided by iterative cycles of design, synthesis, and biological testing. Understanding the distinct physicochemical properties of substituents like methyl and isopropyl groups allows medicinal chemists to rationally design molecules with improved efficacy and safety profiles, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
- Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
- Synthesis, molecular modeling and biological activity of methyl and thiomethyl substituted pyrimidines as corticotropin releasing hormone type 1 antagonists. PubMed.
- A Comprehensive Overview of Globally Approved JAK Inhibitors.
- Janus kinase inhibitors. DermNet.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate.
- What are JAK inhibitors and how do they work? Drugs.com.
- CDK inhibitor. Wikipedia.
- Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combin
- Janus kinase inhibitor. Wikipedia.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- What Are CDK4/6 Inhibitors? BreastCancer.org.
- Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Liter
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-isopropyl-5-methoxypyrimidine
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-Chloro-6-isopropyl-5-methoxypyrimidine, a halogenated heterocyclic compound common in synthetic and medicinal chemistry. Our approach is grounded in established safety principles, ensuring the protection of personnel and compliance with regulatory standards.
Understanding the Compound: Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. While specific toxicological data for 4-Chloro-6-isopropyl-5-methoxypyrimidine may be limited, the known hazards of structurally similar chlorinated and substituted pyrimidines necessitate a conservative and cautious approach.[1][2][3][4]
Based on analogous compounds, the primary hazards are summarized below:
| Hazard Category | Description | Rationale & Causality |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation or damage.[1][2][4] | The chloro- and methoxy- functional groups on the pyrimidine ring can react with moisture on skin and mucous membranes, potentially leading to irritation or corrosive effects. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] | Ingestion can lead to irritation of the gastrointestinal tract. Systemic effects, while not fully elucidated for this specific molecule, are a potential risk with many substituted heterocycles. |
| Hazardous Decomposition | Thermal decomposition can release highly toxic and corrosive gases. | In the event of a fire, the molecule can break down, releasing carbon oxides (CO, CO₂), nitrogen oxides (NOx), and notably, hydrogen chloride (HCl) gas.[1][3][5] |
| Environmental Hazard | Potential to be harmful to aquatic life. | Halogenated organic compounds can persist in the environment and exhibit toxicity to aquatic organisms. Therefore, release into the environment must be strictly avoided.[6] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of 4-Chloro-6-isopropyl-5-methoxypyrimidine is its classification and segregation as halogenated organic waste .[7][8][9]
Why is this segregation so critical?
-
Regulatory Compliance: Environmental regulations mandate the separation of different waste streams to ensure proper treatment.
-
Disposal Cost & Method: Halogenated waste typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts. This process is significantly more expensive than disposal methods for non-halogenated solvents, which can often be recycled or used for fuel blending.[9][10]
-
Safety: Mixing halogenated compounds with other waste streams, such as acids or oxidizers, can lead to dangerous chemical reactions.[8][9]
Therefore, all waste streams containing this compound—whether pure, in solution, or as residue on contaminated materials—must be kept separate from non-halogenated waste.
Procedural Protocols for Safe Disposal
Adherence to standardized protocols is the key to a self-validating and safe waste management system. The following sections provide step-by-step guidance for handling waste generated from the use of 4-Chloro-6-isopropyl-5-methoxypyrimidine.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
All handling of open containers and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3][11]
Experimental Protocol 1: Routine Waste Collection
This protocol covers the collection of waste generated during routine laboratory operations.
Materials:
-
Designated and clearly labeled "Halogenated Organic Waste" container (liquid or solid).
-
Waste labels/tags compliant with your institution's Environmental Health & Safety (EH&S) department.
Procedure:
-
Select the Correct Waste Container:
-
For solutions containing 4-Chloro-6-isopropyl-5-methoxypyrimidine (e.g., reaction mixtures, chromatographic fractions), use a designated "Halogenated Liquid Waste" container.
-
For contaminated solids (e.g., filter paper, silica gel, contaminated gloves or weigh boats), use a designated "Halogenated Solid Waste" container.[12]
-
-
Label the Container: Immediately affix a hazardous waste label to the container before adding any waste.[9] Fill out all required information, including the full chemical name: "4-Chloro-6-isopropyl-5-methoxypyrimidine" and any solvents present.
-
Transfer Waste: Carefully transfer the waste into the appropriate container inside a chemical fume hood.
-
Secure the Container: Keep the waste container tightly closed when not in use.[1][9] Do not overfill; liquid containers should not be filled beyond 75% capacity to allow for vapor expansion.[8]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab, ensuring it is segregated from incompatible materials like acids and bases and within secondary containment.[9]
-
Arrange for Pickup: Once the container is full, follow your institutional procedures to request a hazardous waste pickup from EH&S.
Experimental Protocol 2: Small Spill Management
This protocol outlines the immediate steps for managing a small spill (less than 100 mL of solution or a few grams of solid).
Materials:
-
Spill kit with inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sealable plastic bag or container for disposal of cleanup materials.
-
Dustpan and brush (for solids).
Procedure:
-
Ensure Safety: Alert personnel in the immediate area. Ensure the spill area is well-ventilated, preferably within a fume hood.[1]
-
Contain the Spill:
-
For liquids, cover with an inert absorbent material, working from the outside in to prevent spreading.
-
For solids, gently sweep up to avoid creating dust.[1]
-
-
Collect Cleanup Debris: Carefully collect the absorbent material or swept-up solid using a brush and dustpan.
-
Package for Disposal: Place all contaminated cleanup materials into a sealable bag or container.
-
Label and Dispose: Label the container as "Solid Halogenated Waste" detailing the spilled chemical and the absorbent material. Dispose of it in the designated solid waste stream as described in Protocol 1.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
Experimental Protocol 3: Empty Container Decontamination
Empty containers that once held 4-Chloro-6-isopropyl-5-methoxypyrimidine must be decontaminated before disposal to ensure no residual chemical remains.
Procedure:
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or isopropanol).[11]
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as "Halogenated Liquid Waste." [11] Do not pour the rinsate down the drain.
-
Deface the Label: Completely remove or deface the original product label on the empty container.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.
Visualization of the Disposal Workflow
To ensure clarity and reinforce the decision-making process, the following workflow diagram illustrates the path from waste generation to final disposal.
Caption: Decision workflow for proper disposal of 4-Chloro-6-isopropyl-5-methoxypyrimidine waste.
Final Directive: Local Regulations are Absolute
This guide provides a comprehensive framework based on general chemical safety principles. However, it is imperative to remember that all chemical waste generators must consult and adhere to their local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][13] Your institution's Environmental Health & Safety (EH&S) department is your primary resource for specific guidance and procedural requirements.
By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity that protects you, your colleagues, and the environment.
References
-
SAFETY DATA SHEET - Merck Millipore. (2024). Describes fire-fighting measures for 2,4,6-trichloropyrimidine, noting that fire may cause the evolution of nitrogen oxides and hydrogen chloride gas. [Link]
- Halogenated Waste. (N.D.). General guideline for classifying organic chemicals containing halogens (F, Cl, Br, I) as a specific waste stream.
-
Safety Data Sheet - MG Chemicals. (2025). SDS for Isopropyl Alcohol, providing general safety and handling information for a common laboratory solvent. [Link]
- Chemical Waste Disposal Guidelines. (N.D.). Emory University. Outlines general procedures for chemical waste, including the segregation of halogenated and non-halogenated solvents and the requirement for triple-rinsing empty containers.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (N.D.). United Nations Office on Drugs and Crime. Provides general principles for chemical waste disposal. [Link]
- Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. (N.D.).
-
Hazardous Materials Disposal Guide | Nipissing University. (2019). Defines halogenated organic waste and notes its incompatibility with acids, bases, and oxidizers. [Link]
-
Hazardous Waste Reduction - Environmental Health and Safety. (N.D.). University of Tennessee, Knoxville. Explains that mixing halogenated solvents with non-halogenated solvents increases disposal costs and prevents solvent recovery. [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (N.D.). Temple University. States that halogenated solvents can cost three times more to dispose of than non-halogenated solvents and outlines collection procedures. [Link]
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- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
